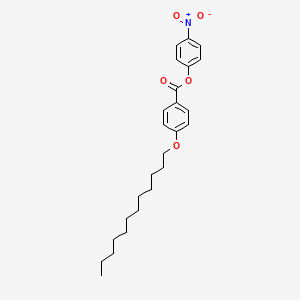

4-Nitrophenyl 4-(dodecyloxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Liquid Crystalline Systems Research

Benzoate esters form a cornerstone in the design of thermotropic liquid crystals, which are materials that exhibit fluid-like properties while maintaining a degree of long-range molecular order. These compounds are part of a larger class of "calamitic" or rod-shaped molecules that are widely explored for their potential in new technologies. tubitak.gov.trresearchgate.net The fundamental architecture of these molecules—a rigid central unit with flexible terminal groups—allows for the formation of various ordered phases (mesophases), such as nematic and smectic phases, between the crystalline solid and isotropic liquid states. tubitak.gov.tr

The academic appeal of benzoate ester derivatives lies in the tunability of their properties. Researchers can systematically modify the molecular structure—by altering the length of terminal alkoxy chains, introducing polar groups, or changing the linking units—to precisely control the physicochemical characteristics of the resulting material. tubitak.gov.trresearchgate.net This synthetic versatility enables the creation of liquid crystals with specific transition temperatures, dielectric anisotropies, and optical properties, tailored for applications ranging from electronic displays to advanced sensors. google.com

Molecular Architecture and the Rationale for Structural Features in Targeted Research Applications

The Benzoate Ester Core: This central unit provides the necessary rigidity and linearity, which are prerequisites for the formation of liquid crystal phases. The aromatic rings create a stable, planar core that encourages the anisotropic alignment essential for mesophase formation. mdpi.com

The 4-Nitrophenyl Moiety: The introduction of a nitro group (NO₂) at the para-position of the phenyl ring imparts a strong dipole moment to this end of the molecule. This feature is critical for several reasons. Firstly, the high polarity significantly influences the intermolecular forces, which can affect the thermal stability and the type of mesophase formed. Secondly, it is expected to create a high dielectric anisotropy, a crucial factor for improving the performance of electro-optic effects in applications like liquid crystal displays. Furthermore, the 4-nitrophenyl group is a well-known reactive moiety, making the ester susceptible to nucleophilic attack and hydrolysis, a characteristic utilized in biochemical assays. semanticscholar.org

The 4-(dodecyloxy) Moiety: This long, flexible hydrocarbon tail (—O(CH₂)₁₁CH₃) plays a crucial role in promoting specific types of liquid crystalline order. Long alkyl or alkoxy chains are known to facilitate the formation of smectic phases, which are characterized by a layered molecular arrangement. The length of this tail is a key determinant of the mesophase's thermal stability. Through a process of micro-phase segregation, the flexible, nonpolar dodecyloxy tails separate from the rigid, polar aromatic cores, driving the self-assembly into ordered lamellar structures. mdpi.com Studies on similar homologous series show that dodecyloxy derivatives are often purely smectogenic.

The strategic combination of these features makes 4-Nitrophenyl 4-(dodecyloxy)benzoate a model compound for studying the interplay between molecular polarity, chain length, and the resulting supramolecular organization in liquid crystalline systems.

Table 1: Functional Roles of Molecular Moieties in 4-Nitrophenyl 4-(dodecyloxy)benzoate

| Molecular Component | Structural Feature | Rationale in Liquid Crystal Design |

|---|---|---|

| Benzoate Ester Core | Rigid, aromatic, linear | Provides the foundational rod-like shape required for anisotropic molecular alignment. |

| 4-Nitrophenyl Group | Highly polar, electron-withdrawing | Induces a strong dipole moment, influences dielectric anisotropy, and affects intermolecular packing and transition temperatures. |

| 4-(dodecyloxy) Tail | Long, flexible, nonpolar alkyl chain | Promotes the formation of layered (smectic) mesophases through micro-phase segregation and steric interactions. |

Overview of Current Research Gaps and the Academic Objectives for In-depth Investigation

While the functional roles of the constituent parts of 4-Nitrophenyl 4-(dodecyloxy)benzoate can be inferred from studies on analogous compounds, a significant research gap exists for this specific molecule. There is a lack of published data detailing its synthesis, characterization, and physicochemical properties. This presents a clear set of academic objectives for future investigation.

Primary Research Objectives:

Synthesis and Structural Verification: The foremost objective is to establish a reliable synthetic route to produce high-purity 4-Nitrophenyl 4-(dodecyloxy)benzoate. Standard esterification methods, such as reacting 4-(dodecyloxy)benzoyl chloride with 4-nitrophenol (B140041) in the presence of a base, would be the logical starting point. Subsequent purification and structural confirmation using techniques like NMR and mass spectrometry are essential.

Thermotropic Behavior Characterization: A detailed investigation of the compound's liquid crystalline properties is paramount. This involves using differential scanning calorimetry (DSC) and polarized light microscopy (PLM) to identify the temperatures of phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic) and to characterize the textures of any observed mesophases. researchgate.netacademie-sciences.fr Based on structurally similar compounds, a direct isotropic-to-smectic transition is a possible and interesting outcome. academie-sciences.fr

Dielectric and Electro-Optical Studies: Given the highly polar nature of the nitrophenyl group, a key objective would be to measure the compound's dielectric permittivity. Understanding its dielectric anisotropy would reveal its potential for use in devices that rely on the reorientation of molecules in an electric field.

Structure-Property Relationship Studies: A comprehensive investigation would involve synthesizing a homologous series of compounds, for instance, by varying the length of the alkoxy chain (e.g., from octyloxy to hexadecyloxy). Such a study would provide invaluable data for establishing clear and predictable relationships between molecular structure and liquid crystalline behavior, contributing to the rational design of new materials with tailored properties.

Table 2: Research Findings on Structurally Similar Benzoate Esters

| Compound / Series | Observed Mesophase(s) | Key Finding |

|---|---|---|

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Nematic, Smectic | The dodecyl derivative was found to be purely enantiotropic smectic, demonstrating the influence of long alkyl chains. |

| Butyl-p-[p′-n-octyloxy benzoyloxy]benzoate | Smectic | Exhibits a direct isotropic-to-smectic transition with a thermal stability range suitable for biological applications. academie-sciences.fr |

| 4-Nitrophenyl 4'-decyloxy benzoate | Liquid Crystal | The addition of nanoparticles was shown to increase the anisotropy of the dielectric permittivity. |

By pursuing these objectives, the scientific community can fill the existing knowledge gap and fully elucidate the academic and technological potential of 4-Nitrophenyl 4-(dodecyloxy)benzoate as a functional material.

Properties

CAS No. |

68162-40-3 |

|---|---|

Molecular Formula |

C25H33NO5 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-dodecoxybenzoate |

InChI |

InChI=1S/C25H33NO5/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-12-21(13-17-23)25(27)31-24-18-14-22(15-19-24)26(28)29/h12-19H,2-11,20H2,1H3 |

InChI Key |

QRGFFSVSDVTPKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies for 4 Nitrophenyl 4 Dodecyloxy Benzoate

Strategic Design of Esterification Pathways

The formation of the ester linkage in 4-Nitrophenyl 4-(dodecyloxy)benzoate is most effectively achieved through the coupling of 4-(dodecyloxy)benzoic acid and 4-nitrophenol (B140041). The success of this transformation hinges on the careful selection of coupling reagents and catalytic systems, which significantly influence reaction kinetics, yield, and purity.

Comparative Analysis of Coupling Reagents (e.g., DCC, EDC, Steglich conditions)

The Steglich esterification is a widely employed method for synthesizing esters under mild conditions, utilizing a carbodiimide (B86325) coupling agent and a nucleophilic catalyst. wikipedia.orgresearchgate.net The most common carbodiimides for this purpose are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). differencebetween.com

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that activates the carboxylic acid to facilitate nucleophilic attack by the alcohol. chemistrysteps.com A primary advantage of DCC is its cost-effectiveness and high reactivity. differencebetween.com The byproduct of the reaction, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents, allowing for its removal by simple filtration. differencebetween.comscielo.br However, trace amounts of DCU can sometimes be challenging to remove completely, potentially complicating product purification. rsc.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC, often used as its hydrochloride salt (EDC-HCl), offers a significant advantage in terms of byproduct removal. The urea (B33335) byproduct formed from EDC is water-soluble, enabling its easy removal through aqueous extraction. differencebetween.comscielo.br This is particularly beneficial when working with products that are sensitive to precipitation or require high purity. However, when using EDC-HCl, an additional base is often required to neutralize the hydrochloride salt. mdpi.com While EDC is highly effective, it can be more expensive than DCC.

The choice between DCC and EDC often depends on the specific requirements of the synthesis, including scale, desired purity, and the nature of the reactants and products. For the synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, both reagents are viable options under Steglich conditions.

Interactive Data Table: Comparison of DCC and EDC in Steglich Esterification

| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Physical State | Waxy Solid | Water-soluble solid (as HCl salt) |

| Byproduct | N,N'-dicyclohexylurea (DCU) | Water-soluble urea |

| Byproduct Removal | Filtration (insoluble in most organic solvents) | Aqueous extraction |

| Solubility | Soluble in many organic solvents | Water-soluble |

| Typical Reaction Conditions | Anhydrous organic solvents (e.g., DCM, THF) | Aqueous or organic solvents |

| Advantages | Cost-effective, easy byproduct filtration | Easy byproduct removal via washing, suitable for aqueous reactions |

| Disadvantages | Byproduct can be difficult to remove completely | More expensive, may require an additional base |

Investigation of Catalytic Systems and Their Influence on Reaction Kinetics and Yields

The Steglich esterification is significantly accelerated by the use of a nucleophilic catalyst, with 4-Dimethylaminopyridine (DMAP) being the most common and effective choice. wikipedia.orgresearchgate.net DMAP acts as an acyl transfer agent, increasing the rate of the reaction and suppressing the formation of undesired side products. organic-chemistry.org

The catalytic cycle involves the reaction of the O-acylisourea intermediate (formed from the carboxylic acid and the carbodiimide) with DMAP to generate a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol (4-nitrophenol in this case) to form the desired ester and regenerate the catalyst. The use of catalytic amounts of DMAP (typically 5-10 mol%) is usually sufficient to achieve high yields and reaction rates. organic-chemistry.org

While DMAP is the standard, other catalytic systems can also be employed. For instance, Lewis acids have been shown to catalyze esterification reactions. scielo.br In the context of the synthesis of long-chain fatty acid esters, the addition of a Lewis acid like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to a DCC/DMAP system has been reported to improve yields. scielo.br The Lewis acid is thought to increase the electrophilicity of the intermediate anhydride, thereby facilitating the nucleophilic attack by the alcohol. scielo.br

The choice and amount of catalyst can have a profound impact on the reaction kinetics. The rate of esterification is dependent on the concentrations of the carboxylic acid, alcohol, coupling agent, and catalyst. Kinetic studies on similar esterification reactions have shown that the reaction often follows second-order kinetics. nih.gov The reaction temperature also plays a crucial role, with higher temperatures generally leading to faster reaction rates, although this must be balanced with the potential for side reactions.

Mechanistic Elucidation of Esterification Reactions: Intermediates and Transition States

The mechanism of the Steglich esterification proceeds through a series of well-defined intermediates. The initial step involves the reaction of the carboxylic acid, 4-(dodecyloxy)benzoic acid, with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov This intermediate is essentially an activated form of the carboxylic acid.

In the presence of DMAP, this O-acylisourea intermediate is intercepted by the more nucleophilic DMAP to form an N-acylpyridinium intermediate. organic-chemistry.org This species is even more susceptible to nucleophilic attack than the O-acylisourea. The alcohol, 4-nitrophenol, then attacks the carbonyl carbon of the N-acylpyridinium intermediate.

This nucleophilic attack proceeds through a tetrahedral transition state. Computational studies on similar reactions have been used to elucidate the energetics of these transition states. cmu.ac.th The stability of this transition state is influenced by the electronic nature of both the acyl group and the incoming alcohol. The electron-withdrawing nitro group on the 4-nitrophenol increases its acidity, making the phenoxide a better nucleophile and thus facilitating the reaction.

Following the collapse of the tetrahedral intermediate, the ester bond is formed, and the DMAP catalyst is regenerated. The carbodiimide is consumed in the process, forming the corresponding urea byproduct. A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is no longer reactive towards the alcohol. The use of DMAP is crucial in minimizing this side reaction by rapidly converting the O-acylisourea to the more reactive N-acylpyridinium intermediate. wikipedia.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, several green chemistry approaches can be considered to reduce solvent waste and energy consumption.

Solvent-Free Reaction Methodologies

Performing reactions in the absence of a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. While the Steglich esterification is typically carried out in an organic solvent, solvent-free conditions can be explored, particularly with the use of microwave or sonochemical energy sources. For the synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, a solvent-free approach would involve intimately mixing the solid reactants (4-(dodecyloxy)benzoic acid, 4-nitrophenol, DCC or EDC, and DMAP) and applying energy to initiate the reaction. The feasibility of such an approach would depend on the melting points of the reactants and the ability to achieve sufficient mixing in the solid state.

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate the reaction rate. For the synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, a microwave-assisted Steglich esterification could be performed. The reactants would be mixed in a microwave-safe vessel, potentially with a minimal amount of a high-boiling, microwave-transparent solvent, and subjected to microwave irradiation at a controlled temperature and power. This method has the potential to significantly shorten the reaction time compared to conventional heating.

Interactive Data Table: Microwave-Assisted Acylation of Phenols

| Phenol | Acylating Agent | Conditions | Time | Yield |

| 4-Hydroxyacetophenone | Acetic Anhydride | Microwave, 120 °C, 300 W | 15-30 min | Quantitative |

| Various Phenols | Various Anhydrides | Microwave, Neat | 2-10 min | High |

| (Hydroxyalkyl)phenols | Acid Chlorides | Microwave | 10-60 min | 94-100% |

| Data adapted from various sources for illustrative purposes. mdpi.comresearchgate.netnih.gov |

Interactive Data Table: Sonochemical Synthesis of Esters

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Time | Yield |

| Various Aliphatic Acids | Methanol/Ethanol (B145695) | p-Toluenesulfonic acid | Ultrasound | Short | Good |

| Imidazole | 1-Chloro-4-nitrobenzene | Phase-transfer catalyst | Ultrasound (40 kHz, 300 W) | - | - |

| Various Carboxylic Acids | Methanol | Polymer-supported triphenylphosphine (B44618) | Ultrasound | 10-20 min | High |

| Data adapted from various sources for illustrative purposes. nih.gov |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov For esterification reactions that involve coupling agents, the atom economy is often low due to the generation of stoichiometric byproducts. wikipedia.org

The theoretical atom economy for the Steglich esterification of 4-(dodecyloxy)benzoic acid with 4-nitrophenol can be calculated as follows:

Reaction: C₁₉H₃₀O₃ + C₆H₅NO₃ + C₁₃H₂₂N₂ → C₂₅H₃₃NO₅ + C₁₃H₂₄N₂O (4-(dodecyloxy)benzoic acid) + (4-nitrophenol) + (DCC) → (Product) + (DCU)

Molar Masses:

4-(dodecyloxy)benzoic acid (C₁₉H₃₀O₃): 306.44 g/mol

4-nitrophenol (C₆H₅NO₃): 139.11 g/mol

DCC (C₁₃H₂₂N₂): 206.33 g/mol

4-Nitrophenyl 4-(dodecyloxy)benzoate (C₂₅H₃₃NO₅): 427.53 g/mol

Atom Economy Calculation: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = [427.53 / (306.44 + 139.11 + 206.33)] x 100 % Atom Economy = [427.53 / 651.88] x 100 ≈ 65.6%

This calculation demonstrates that a significant portion of the reactant mass (over 34%) is converted into the DCU byproduct, highlighting a key area for potential improvement. The Mitsunobu reaction suffers from a similarly poor atom economy due to the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate.

Reaction Efficiency Optimization: To maximize the yield and minimize waste, several parameters can be optimized:

Stoichiometry: While the primary reactants are used in a 1:1 ratio, slight excesses of the carboxylic acid or alcohol can be employed to drive the reaction to completion, depending on the ease of removal of the excess reagent. rsc.org The amounts of DCC and DMAP are also critical; using a modest excess of DCC (e.g., 1.1-1.2 equivalents) is common, while DMAP is used in catalytic amounts (e.g., 0.1 equivalents). nih.gov

Solvent and Temperature: The reaction is typically performed at room temperature in an inert aprotic solvent like dichloromethane (B109758) (DCM) to ensure all reagents remain dissolved. wikipedia.org While higher temperatures can increase the rate, they may also promote side reactions, such as the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea. organic-chemistry.org

Reagent Choice: Alternative carbodiimides, such as the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), can be used. This simplifies purification as the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup. rsc.org

Purification Techniques and Strategies for High-Purity Product Isolation and Characterization

The isolation and purification of 4-Nitrophenyl 4-(dodecyloxy)benzoate from the reaction mixture is a critical step to achieve the high purity required for subsequent applications. The strategy must effectively remove unreacted starting materials, catalysts, and, most importantly, reaction byproducts.

Initial Workup and Byproduct Removal: For a Steglich esterification using DCC, the primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in many common organic solvents like dichloromethane or ethyl acetate (B1210297). wikipedia.org The first purification step is therefore a simple filtration of the crude reaction mixture to remove the precipitated DCU. The filtrate, containing the desired product, soluble DCU, and other reagents, is then typically washed with dilute acid (e.g., 1M HCl) to remove the basic DMAP catalyst and any other basic impurities. This is followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-(dodecyloxy)benzoic acid.

Chromatographic Purification: Due to the nonpolar nature of the long dodecyl chain, the product is well-suited for purification by column chromatography on silica (B1680970) gel. tubitak.gov.trnih.gov A solvent system of increasing polarity, typically a gradient of ethyl acetate in a nonpolar solvent like hexane (B92381) or petroleum ether, is used as the eluent. The progress of the separation is monitored by thin-layer chromatography (TLC). The less polar product will elute from the column, separated from any remaining polar impurities.

Recrystallization: For achieving the highest purity, recrystallization is often the final step. The selection of an appropriate solvent or solvent system is key. A good solvent will dissolve the compound when hot but not when cold. For a molecule with both a long aliphatic chain and an aromatic core like 4-Nitrophenyl 4-(dodecyloxy)benzoate, a solvent system such as ethanol, isopropanol, or a mixture like ethanol/hexane might be effective. This process is highly effective at removing trace impurities and results in a crystalline, high-purity solid.

| Purification Step | Purpose | Typical Reagents/Materials |

| 1. Filtration | Removal of precipitated N,N'-dicyclohexylurea (DCU) byproduct. | Filter paper, Buchner funnel. |

| 2. Aqueous Workup | Removal of catalyst (DMAP) and unreacted carboxylic acid. | Dilute HCl, Saturated NaHCO₃, Water, Separatory funnel. |

| 3. Column Chromatography | Separation of the product from soluble byproducts and unreacted starting materials based on polarity. | Silica gel, Hexane, Ethyl acetate. |

| 4. Recrystallization | Final purification to obtain a high-purity crystalline product. | Ethanol, Isopropanol, or other suitable organic solvents. |

Characterization: Once purified, the identity and purity of the product are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the dodecyloxy chain, the two substituted benzene (B151609) rings, and the ester linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹), the C-O stretches, and the N-O stretches of the nitro group.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Through a combination of these purification and characterization methods, 4-Nitrophenyl 4-(dodecyloxy)benzoate can be isolated with a high degree of purity.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 4-Nitrophenyl 4-(dodecyloxy)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its chemical structure and connectivity.

Two-dimensional NMR techniques are fundamental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 4-Nitrophenyl 4-(dodecyloxy)benzoate, COSY would be instrumental in:

Tracing the connectivity of the protons within the dodecyloxy chain by identifying the correlations between adjacent methylene (B1212753) groups.

Confirming the substitution pattern of the two aromatic rings by showing the coupling between ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom in the 4-nitrophenyl and 4-(dodecyloxy)benzoyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For the target compound, HMBC would be used to:

Confirm the ester linkage by showing a correlation between the protons on the 4-nitrophenyl ring and the carbonyl carbon of the benzoate (B1203000) group.

Establish the connection of the dodecyloxy chain to the benzoate ring through a correlation between the protons of the first methylene group (-OCH₂-) and the quaternary aromatic carbon at the 4-position of the benzoate ring.

A hypothetical data table illustrating the kind of correlations that would be observed in 2D NMR spectra for the definitive assignment of 4-Nitrophenyl 4-(dodecyloxy)benzoate is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC |

| Protons on 4-nitrophenyl ring | Corresponding aromatic CH carbons | Carbonyl carbon, other aromatic carbons |

| Protons on 4-(dodecyloxy)benzoate ring | Corresponding aromatic CH carbons | Carbonyl carbon, ether-linked carbon |

| -OCH₂- protons of dodecyloxy chain | First methylene carbon | Ether-linked aromatic carbon, second methylene carbon |

| -(CH₂)₁₀- protons of dodecyloxy chain | Corresponding methylene carbons | Adjacent methylene carbons |

| -CH₃ proton of dodecyloxy chain | Terminal methyl carbon | Penultimate methylene carbon |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are vital for determining the exact molecular weight and for confirming the structural integrity of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 4-Nitrophenyl 4-(dodecyloxy)benzoate (C₂₅H₃₃NO₅), HRMS would yield an exact mass measurement that can be compared to the theoretical calculated mass, confirming the elemental composition. The technique is also sensitive enough to resolve the isotopic distribution pattern, which serves as an additional confirmation of the elemental formula.

| Technique | Information Provided | Expected Data for C₂₅H₃₃NO₅ |

| HRMS | Exact Mass and Elemental Formula | Theoretical m/z for [M+H]⁺: 444.2431 |

| Isotopic Pattern | Characteristic pattern for the given elemental composition |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the connectivity of its different parts. For 4-Nitrophenyl 4-(dodecyloxy)benzoate, key fragmentation pathways would be expected to include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the 4-nitrophenoxy radical and the 4-(dodecyloxy)benzoyl cation, or vice versa.

Fragmentation within the dodecyloxy chain, resulting in a series of losses of alkyl fragments.

Loss of the nitro group.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, thus confirming the assignments made by NMR spectroscopy.

| Parent Ion (m/z) | Key Fragment Ions (m/z) | Structural Interpretation |

| 444.24 | [C₁₉H₂₉O₂]⁺ | Loss of the 4-nitrophenoxy radical |

| [C₆H₄NO₃]⁻ | Formation of the 4-nitrophenoxide anion | |

| [C₁₉H₂₉O]⁺ | Loss of the 4-nitrophenyl ester group |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular vibrations of a compound. These vibrations are specific to the functional groups present and their local environment, thus offering a detailed fingerprint of the molecular structure.

The ester group gives rise to some of the most intense and characteristic bands in the vibrational spectrum. The C=O stretching vibration is expected to appear as a strong band in the infrared spectrum, typically in the region of 1750-1735 cm⁻¹. For instance, in 4-nitrophenyl-4'-nitrobenzoate, the ester C=O stretching absorption is observed at 1752 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group are also prominent and are expected in the 1300-1100 cm⁻¹ region.

The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric (ν_as) and a symmetric (ν_s) stretching mode. The asymmetric stretch is typically observed at higher wavenumbers, around 1530-1500 cm⁻¹, while the symmetric stretch appears in the 1355-1335 cm⁻¹ range. In the case of 4-nitrophenyl-4'-nitrobenzoate, these bands are found at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

The aromatic rings contribute to a number of bands in the spectrum. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ region.

The long dodecyloxy chain primarily consists of methylene (-CH₂-) groups and a terminal methyl (-CH₃) group. The C-H stretching vibrations of these aliphatic groups are expected in the 2960-2850 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching vibrations of the -CH₂- groups are anticipated around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The bending (scissoring) vibration of the -CH₂- groups is typically observed around 1465 cm⁻¹.

A summary of the expected characteristic vibrational modes for 4-Nitrophenyl 4-(dodecyloxy)benzoate, based on analogous compounds, is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| Asymmetric C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2960 - 2950 | General Alkanes |

| Asymmetric C-H Stretch (Methylene) | -CH₂- | ~ 2925 | General Alkanes |

| Symmetric C-H Stretch (Methylene) | -CH₂- | ~ 2855 | General Alkanes |

| C=O Stretch (Ester) | -COO- | 1750 - 1735 | 4-Nitrophenyl-4'-nitrobenzoate (1752 cm⁻¹) researchgate.net |

| C=C Stretch (Aromatic) | Benzene Rings | 1600 - 1450 | General Aromatic Esters |

| Asymmetric NO₂ Stretch | -NO₂ | 1530 - 1500 | 4-Nitrophenyl-4'-nitrobenzoate (1523 cm⁻¹) researchgate.net |

| -CH₂- Bend (Scissoring) | -CH₂- | ~ 1465 | General Alkanes |

| Symmetric NO₂ Stretch | -NO₂ | 1355 - 1335 | 4-Nitrophenyl-4'-nitrobenzoate (1343 cm⁻¹) researchgate.net |

| C-O Stretch (Ester) | -COO- | 1300 - 1100 | 4-Nitrophenyl-4'-nitrobenzoate (1195 cm⁻¹) researchgate.net |

Vibrational spectroscopy is highly sensitive to the local environment of the molecule. Changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces, can lead to shifts in the position, intensity, and shape of vibrational bands. This sensitivity makes it an excellent tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Different polymorphs of a substance will have different crystal packing arrangements and/or molecular conformations. These differences in the solid-state environment will be reflected in the vibrational spectra. For example, the C=O stretching frequency of the ester group is particularly sensitive to its environment. If different polymorphs exhibit different degrees of intermolecular interaction involving the carbonyl group, this will likely result in observable shifts in the C=O band.

Furthermore, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly useful for studying polymorphism as it contains information about lattice vibrations (phonons), which are directly related to the crystal structure. Each polymorph will have a unique set of lattice vibrations and thus a distinct low-frequency Raman spectrum.

While specific studies on the polymorphism of 4-Nitrophenyl 4-(dodecyloxy)benzoate using vibrational spectroscopy were not found in the provided search results, this technique remains a primary method for identifying and characterizing different polymorphic forms of organic molecules.

X-ray Diffraction Studies for Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information. Although a full crystal structure determination for 4-Nitrophenyl 4-(dodecyloxy)benzoate was not identified, analysis of related structures such as 4-formyl-2-nitrophenyl benzoate and 1-dodecyloxy-4-nitrobenzene allows for a reasoned prediction of its likely molecular geometry and packing features. researchgate.netresearchgate.net

The molecular geometry of the benzoate ester portion is expected to be relatively planar, although the two aromatic rings are likely to be twisted with respect to each other. In 4-formyl-2-nitrophenyl benzoate, the dihedral angle between the two benzene rings is 46.36 (8)°. researchgate.net A similar non-planar conformation is expected for 4-Nitrophenyl 4-(dodecyloxy)benzoate. The nitro group is generally found to be nearly coplanar with the attached phenyl ring.

The long dodecyloxy chain is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions and packing efficiency. The crystal structure of 1-dodecyloxy-4-nitrobenzene reveals such an extended alkyl chain. researchgate.net

In the solid state, the molecules are likely to be packed in a manner that maximizes intermolecular interactions. These would include π-π stacking interactions between the aromatic rings and van der Waals forces between the long alkyl chains. Weak C-H···O hydrogen bonds may also play a role in stabilizing the crystal structure.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying different polymorphic phases, as each polymorph will give a unique diffraction pattern. The positions and intensities of the diffraction peaks are characteristic of the crystal structure and unit cell dimensions of the material.

While a specific powder diffraction pattern for 4-Nitrophenyl 4-(dodecyloxy)benzoate is not available, the table below presents the unit cell parameters for a related compound, 4-formyl-2-nitrophenyl benzoate, to illustrate the type of data obtained from XRD studies. researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Monoclinic | P2₁/c | 11.3478(11) | 3.7101(5) | 27.723(2) | 90 | 94.979(9) | 90 | 1162.8(2) | 4 |

Unit cell parameters for 4-formyl-2-nitrophenyl benzoate as a representative example. researchgate.net

In the context of polymorphism, PXRD is an indispensable tool. Each polymorph will have a distinct set of d-spacings (the distances between crystallographic planes), resulting in a unique powder pattern. By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present. Furthermore, PXRD can be used to determine the relative amounts of different polymorphs in a mixture and to study phase transitions between polymorphs as a function of temperature or pressure.

Theoretical and Computational Investigations of 4 Nitrophenyl 4 Dodecyloxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. However, no specific studies employing these methods on 4-Nitrophenyl 4-(dodecyloxy)benzoate were identified.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of 4-Nitrophenyl 4-(dodecyloxy)benzoate would provide valuable insights into its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and the nature of its chemical bonds. This information is crucial for predicting the molecule's stability, reactivity, and spectroscopic properties. At present, there are no published DFT studies specifically for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to predict the feasibility and regioselectivity of a chemical reaction. An FMO analysis of 4-Nitrophenyl 4-(dodecyloxy)benzoate would help in identifying the most likely sites for nucleophilic and electrophilic attack, thereby predicting its chemical behavior in various reactions. Without the foundational DFT calculations, a detailed FMO analysis is not possible.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. For 4-Nitrophenyl 4-(dodecyloxy)benzoate, computational methods could predict:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman vibrational frequencies would help in identifying the characteristic functional groups and understanding the vibrational modes of the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Currently, no such theoretical spectroscopic data for 4-Nitrophenyl 4-(dodecyloxy)benzoate has been reported in the literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of atoms and molecules. These simulations could provide crucial information about the conformational flexibility and intermolecular interactions of 4-Nitrophenyl 4-(dodecyloxy)benzoate.

Conformational Landscape Exploration and Dynamic Behavior in Solution and Condensed Phases

MD simulations could be employed to explore the different possible conformations of 4-Nitrophenyl 4-(dodecyloxy)benzoate and their relative energies. This would provide insights into the molecule's flexibility and its preferred shapes in different environments, such as in solution or in a condensed phase. Such studies are essential for understanding its physical properties and biological activity, but no such simulations have been published.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. For 4-Nitrophenyl 4-(dodecyloxy)benzoate, computational modeling is instrumental in elucidating the mechanisms of its formation (esterification) and breakdown (hydrolysis). These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reacting system. This allows for the identification of key stationary points, including reactants, products, intermediates, and, most crucially, transition states.

The characterization of transition states is a cornerstone of understanding reaction mechanisms, providing insights into the energy barriers (activation energies) that govern reaction rates.

Esterification: The synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate typically involves the reaction of 4-(dodecyloxy)benzoyl chloride with 4-nitrophenol (B140041) in the presence of a base. Computational models can simulate this nucleophilic acyl substitution reaction. The transition state for this reaction would feature a tetrahedral geometry around the carbonyl carbon, where the oxygen of 4-nitrophenol is forming a new bond, and the carbon-chlorine bond is beginning to break. Key parameters that can be calculated for this transition state include its geometry (bond lengths and angles), vibrational frequencies (confirming it is a true saddle point with one imaginary frequency), and energy relative to the reactants.

Hydrolysis: The hydrolysis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, the reverse of its formation, is a well-studied class of reaction for related p-nitrophenyl esters. The release of the 4-nitrophenoxide ion, which is yellow, allows for convenient spectrophotometric monitoring of the reaction progress. Computational studies on analogous systems have explored the mechanism of both acid- and base-catalyzed hydrolysis.

In alkaline hydrolysis, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational studies on similar 4-nitrophenyl X-substituted-benzoates suggest that this can occur through either a stepwise mechanism, involving a stable tetrahedral intermediate, or a concerted mechanism where bond formation and cleavage occur simultaneously. researchgate.net For esters with good leaving groups like 4-nitrophenoxide, the mechanism can be concerted. researchgate.net The transition state in this case would involve the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, and the partial cleavage of the ester C-O bond.

Computational modeling of para-substituted nitrophenyl benzoate (B1203000) esters has shown a direct correlation between the rate of hydrolysis and the Mulliken charge on the carbonyl carbon. semanticscholar.org The electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org

Below is a hypothetical data table illustrating the kind of data that would be generated from a computational study of the transition states for the hydrolysis of a series of para-substituted 4-nitrophenyl benzoates, which would be analogous to the target molecule.

| Substituent (R in R-COO-PNP) | Activation Energy (kcal/mol) | C=O Bond Length in TS (Å) | C-OAr Bond Length in TS (Å) | Imaginary Frequency (cm⁻¹) |

| H | 22.5 | 1.35 | 1.85 | -450 |

| CH₃ | 23.1 | 1.36 | 1.88 | -445 |

| OCH₃ | 23.5 | 1.37 | 1.90 | -442 |

| NO₂ | 21.2 | 1.33 | 1.80 | -460 |

This table is illustrative and based on general principles of physical organic chemistry as applied to computational studies of related compounds.

The solvent environment can have a profound impact on reaction mechanisms and rates. Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For the hydrolysis of 4-Nitrophenyl 4-(dodecyloxy)benzoate, which involves charged species like the hydroxide ion and the 4-nitrophenoxide leaving group, solvation is critical. Water, as a polar protic solvent, can stabilize these charged species through hydrogen bonding, thereby lowering the activation energy of the reaction. Computational studies on the hydrolysis of ethyl benzoate have shown that including even a few explicit water molecules in the model can significantly affect the calculated activation free energy, bringing it closer to experimental values. researchgate.net These water molecules can participate in proton transfer relays, facilitating the nucleophilic attack and the departure of the leaving group. researchgate.net

Catalytic mechanisms can also be explored computationally. For instance, the presence of an acid or base catalyst can be modeled by including the catalytic species in the computational model. In enzyme-catalyzed hydrolysis, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used. diva-portal.org In such a model, the active site of the enzyme and the substrate are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach has been used to study the hydrolysis of p-nitrophenyl esters by lipases, revealing the role of the catalytic triad (B1167595) (e.g., Ser-His-Asp) in lowering the activation energy barrier. diva-portal.org

The following table summarizes the types of computational approaches used to study these effects:

| Computational Method | Application | Key Insights |

| Implicit Solvation Models (e.g., PCM) | Simulating reactions in bulk solvent | Provides a good approximation of the solvent's dielectric effect on the reaction energetics. |

| Explicit Solvation Models | Modeling specific solvent-solute interactions | Reveals the role of individual solvent molecules in proton transfer and stabilization of transition states. researchgate.net |

| QM/MM | Studying enzyme-catalyzed reactions | Elucidates the detailed mechanism of catalysis within an enzyme's active site, including the roles of specific amino acid residues. diva-portal.org |

Chemical Reactivity and Mechanistic Organic Transformations of 4 Nitrophenyl 4 Dodecyloxy Benzoate

Hydrolysis Kinetics and Mechanism

The hydrolysis of 4-nitrophenyl 4-(dodecyloxy)benzoate involves the cleavage of the ester bond to yield 4-(dodecyyloxy)benzoic acid and 4-nitrophenol (B140041). This reaction can be catalyzed by either acid or base and is influenced by various experimental conditions.

Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis of 4-nitrophenyl esters, including long-chain derivatives, typically proceeds through a nucleophilic acyl substitution mechanism. The generally accepted pathway involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-nitrophenoxide leaving group, which is a relatively good leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the resulting negative charge. researchgate.net

Kinetic studies on the alkaline hydrolysis of a series of 4-nitrophenyl X-substituted-benzoates have shown that the reaction proceeds through an addition intermediate, with its formation being the rate-determining step. researchgate.net For long-chain p-nitrophenyl alkanoates (up to C12), it has been observed that in aqueous media containing organic co-solvents to mitigate hydrophobic aggregation, the rates of hydrolysis are nearly identical for esters with acyl chain lengths from C4 to C12. cdnsciencepub.com This suggests that the long dodecyloxy chain in 4-nitrophenyl 4-(dodecyloxy)benzoate primarily influences the reaction through its hydrophobic character, which can be overcome by the choice of solvent, rather than through steric hindrance at the reaction center. cdnsciencepub.com

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis of esters generally proceeds via an A-2 mechanism, which involves a bimolecular rate-determining step. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the 4-nitrophenol leaving group yield the carboxylic acid. researchgate.net Studies on related 4-nitrophenyl compounds in dioxane-water solutions have confirmed the prevalence of the A-2 mechanism. researchgate.net For the acid-catalyzed hydrolysis of 4-nitrophenyl β-D-glucoside, an inverse kinetic isotope effect was observed, indicating that the mechanism requires the formation of the conjugate acid of the substrate for the reaction to proceed, followed by the heterolytic cleavage of the glycosidic C-O bond. chemrxiv.org While this is a different type of linkage, it highlights the importance of substrate protonation in acid-catalyzed cleavage involving a 4-nitrophenyl leaving group.

Solvent Polarity:

The rate of hydrolysis of 4-nitrophenyl esters is significantly influenced by the polarity of the solvent. For the alkaline hydrolysis of related esters in aqueous organic solvent mixtures, the reaction rates are affected by the solvent's ability to solvate the transition state. researchgate.net For instance, in the reaction of 4-nitrophenyl acetate (B1210297) with imidazole, the second-order rate constants are ten times higher in water than in ethanol (B145695), which is attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.net The addition of co-solvents like DMSO to aqueous solutions has been shown to increase the rate of alkaline hydrolysis of p-nitrophenyl alkanoates. cdnsciencepub.com This rate enhancement is greater than that observed for ethyl acetate and is linked to the increased basicity of the aqueous DMSO media. cdnsciencepub.com

The following table illustrates the effect of solvent composition on the second-order rate constants (kN) for the alkaline hydrolysis of p-nitrophenyl acetate (a model compound) in DMSO-H2O mixtures at 25.0 °C.

| mol % DMSO | kN (M-1s-1) |

|---|---|

| 0 | 11.6 |

| 10 | 17.5 |

| 20 | 28.5 |

| 30 | 50.1 |

| 40 | 102 |

| 50 | 251 |

| 60 | 741 |

| 70 | 2,820 |

| 80 | 32,800 |

Data derived from a study on the alkaline hydrolysis of p-nitrophenyl acetate. scholaris.ca

Temperature:

The rate of ester hydrolysis generally increases with temperature, as described by the Arrhenius equation. Studies on the temperature dependence of the hydrolysis of p-nitrophenyl esters have been conducted to determine activation parameters. For the hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase, Arrhenius plots were used to analyze the effect of temperature on the reaction rates, revealing a high reaction rate at low temperatures. diva-portal.org In non-enzymatic systems, the activation energy for the hydrolysis of esters can vary with the solvent system. For example, the acid hydrolysis of an acetal (B89532) of 4-nitrobenzaldehyde (B150856) showed an oscillatory dependence of the activation energy on temperature in water, but a fairly constant activation energy in a 55% water-ethanol mixture. actachemscand.org

The following table shows the effect of temperature on the first-order rate constants (k1) for the acid-catalyzed hydrolysis of a related compound, 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate, in 60% dioxane-water.

| Temperature (°C) | 103 k1 (s-1) |

|---|---|

| 55.0 | 0.23 |

| 65.0 | 0.61 |

| 75.0 | 1.55 |

Data from a study on a related 4-nitrophenyl compound. researchgate.net

Transesterification Reactions

Transesterification of 4-nitrophenyl 4-(dodecyloxy)benzoate involves the reaction with an alcohol to exchange the 4-nitrophenyl group for an alkoxy or aryloxy group, forming a new ester. The 4-nitrophenoxide is a good leaving group, making this reaction thermodynamically favorable.

4-Nitrophenyl esters are generally good substrates for transesterification reactions with a variety of alcohol nucleophiles. The reactivity of the alcohol nucleophile will depend on its nucleophilicity and steric hindrance. Primary alcohols are typically more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. The long dodecyloxy chain on the benzoate (B1203000) moiety is not expected to significantly hinder the approach of the alcohol nucleophile to the ester carbonyl group.

In enzymatic systems, p-nitrophenyl esters with long acyl chains have been shown to undergo transesterification. For example, the thiolase enzyme OleA can utilize p-nitrophenyl alkanoates to form an acyl-enzyme intermediate, which can then react with an acyl-CoA molecule in a Claisen condensation, a process related to transesterification. researchgate.netnih.gov This indicates that the enzyme can accommodate long-chain acyl groups from p-nitrophenyl esters.

Various catalytic strategies can be employed to enhance the efficiency of transesterification of 4-nitrophenyl esters.

Base Catalysis: Strong bases such as sodium methoxide (B1231860) or potassium carbonate can be used to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction. researchgate.net

Acid Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can activate the ester by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol. Heterogeneous acid catalysts like sulfonated zeolites are also effective. mdpi.com

Lanthanide Catalysis: Lanthanide triflates, such as La(OTf)3, have been shown to be highly effective catalysts for the methanolysis of p-nitrophenyl esters at neutral pH and ambient temperatures. The active catalyst is proposed to be a dimethoxy-bridged dimer. These catalysts can accelerate the transesterification reaction by many orders of magnitude compared to the background reaction. researchgate.net

Enzyme Catalysis: Lipases are commonly used biocatalysts for the transesterification of esters under mild conditions. nih.gov These enzymes are often highly selective and can be used in organic solvents.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Moiety

The 4-nitrophenyl group in 4-nitrophenyl 4-(dodecyloxy)benzoate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. In an SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. The leaving group is subsequently expelled, restoring the aromaticity of the ring. chemistrysteps.commasterorganicchemistry.com

For an SNAr reaction to occur on the 4-nitrophenyl moiety of this ester, the ester itself would need to have a suitable leaving group on the aromatic ring, typically a halide, positioned ortho or para to the nitro group. The 4-(dodecyloxy)benzoate group is not a typical leaving group in SNAr reactions. However, in some cases, the nitro group itself can be displaced by a strong nucleophile, particularly if the ring is further activated by other electron-withdrawing groups. acs.org

The general mechanism for an SNAr reaction on a nitro-substituted aryl halide is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. libretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group. libretexts.org

Exploration of Reactivity with Different Nucleophiles

The reaction of 4-Nitrophenyl 4-(dodecyloxy)benzoate with nucleophiles predominantly involves nucleophilic acyl substitution. In this reaction, the nucleophile attacks the electrophilic carbonyl carbon of the ester. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge. This property makes 4-nitrophenyl esters, in general, highly useful for studying nucleophilic substitution reactions, as the release of the yellow 4-nitrophenoxide ion can be easily monitored by spectrophotometry. semanticscholar.orgrasayanjournal.co.in

The reactivity towards various nucleophiles has been extensively studied for the parent compound, 4-nitrophenyl benzoate, and this knowledge can be extrapolated to the dodecyloxy derivative. The long dodecyloxy chain is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted 4-nitrophenyl benzoate, potentially leading to slower reaction rates. koreascience.kr A wide array of nucleophiles can be employed in this transformation.

Kinetic studies on similar esters, such as 4-nitrophenyl benzoate and S-4-nitrophenyl thiobenzoates, with secondary alicyclic amines and oximate ions have shown that the reaction rate is dependent on the nucleophile's basicity and structure. koreascience.krnih.govresearchgate.net For instance, reactions with amines (aminolysis) are a common method to form amides and are well-documented for this class of esters. koreascience.kr Similarly, highly reactive α-effect nucleophiles, such as hydroxamate ions, are effective deacylating agents for these substrates. rasayanjournal.co.in

Interactive Data Table: Reactivity with Various Nucleophiles

| Nucleophile | Reagent Class | Product Type |

| Piperidine | Secondary Amine | N-[4-(dodecyloxy)benzoyl]piperidine |

| Morpholine | Secondary Amine | N-[4-(dodecyloxy)benzoyl]morpholine |

| Salicylhydroxamate | Hydroxamate Ion | O-Salicylhydroxamoyl 4-(dodecyloxy)benzoate |

| Pralidoximate | Oximate Ion | O-Pralidoximoyl 4-(dodecyloxy)benzoate |

| Methoxide | Alkoxide | Methyl 4-(dodecyloxy)benzoate |

Mechanistic Studies of Aromatic Substitution Pathways

The primary mechanistic pathway for the reaction of 4-Nitrophenyl 4-(dodecyloxy)benzoate with nucleophiles is a stepwise nucleophilic acyl substitution, not a direct nucleophilic aromatic substitution (SNAr) on the ring itself. koreascience.krnih.gov The reaction proceeds through the formation of a tetrahedral intermediate. semanticscholar.orgnih.gov

The mechanism can be described in two principal steps:

Formation of the Tetrahedral Intermediate: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a transient, negatively charged tetrahedral intermediate. This step is often the rate-determining step, particularly with strong nucleophiles. semanticscholar.orgnih.gov

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the 4-nitrophenoxide anion.

Studies on analogous esters with various substituents and amines have shown that the rate-determining step can shift depending on the basicity of the nucleophile. For highly basic amines, the formation of the tetrahedral intermediate is rate-limiting, while for less basic amines, the breakdown of the intermediate to form the products can become the slower step. koreascience.krnih.gov

While the dominant reaction is at the acyl group, it is worth noting that the 4-nitrophenyl ring is activated towards classical SNAr reactions due to the presence of the strongly electron-withdrawing nitro group. nih.gov However, for this specific molecule, the ester linkage provides a much more favorable site for nucleophilic attack under typical conditions, leading to acyl substitution rather than substitution on the aromatic ring.

Reductive Transformations of the Nitro Group

The nitro group of 4-Nitrophenyl 4-(dodecyloxy)benzoate is a versatile functional group that can be readily reduced to other nitrogen-containing functionalities, most commonly an amino group. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other materials.

Catalytic Hydrogenation and Chemoselective Reduction Methods

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. wikipedia.org This method typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalytic Hydrogenation: This process is generally clean and high-yielding. The choice of catalyst and reaction conditions can be tailored to ensure the chemoselective reduction of the nitro group without affecting other functional groups, such as the ester linkage. researchgate.net

Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. researchgate.net Other effective catalysts include platinum(IV) oxide (PtO₂) and Raney nickel. wikipedia.org

Conditions: The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from balloon pressure to higher pressures in a specialized vessel). researchgate.netrsc.org

Chemical Reduction Methods: Besides catalytic hydrogenation, several chemical reagents can be used for the reduction. These methods are often employed when specific chemoselectivity is required or when hydrogenation equipment is unavailable.

Metals in Acid: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.org

Other Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, can also effectively reduce nitroaromatics. jsynthchem.com Sodium hydrosulfite (Na₂S₂O₄) is another reagent known for this conversion. wikipedia.org

The goal is often chemoselectivity, where the nitro group is reduced while the ester bond remains intact. Many of the listed methods, particularly catalytic hydrogenation with Pd/C and reduction with Fe/acid, are known to be compatible with ester functionalities. researchgate.net

Interactive Data Table: Methods for Nitro Group Reduction

| Method | Reagents/Catalyst | Typical Solvent | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | 4-Aminophenyl 4-(dodecyloxy)benzoate |

| Metal/Acid Reduction | Fe, HCl | Ethanol/Water | 4-Aminophenyl 4-(dodecyloxy)benzoate |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | 4-Aminophenyl 4-(dodecyloxy)benzoate |

| Transfer Hydrogenation | Hydrazine, Raney Ni | Methanol | 4-Aminophenyl 4-(dodecyloxy)benzoate |

Formation of Amino Derivatives and Their Subsequent Reactivity

The reduction of 4-Nitrophenyl 4-(dodecyloxy)benzoate yields 4-Aminophenyl 4-(dodecyloxy)benzoate . This product is an aromatic amine and an ester, possessing the nucleophilic character of the amino group and the electrophilic character of the ester carbonyl.

The resulting amino group can participate in a variety of subsequent reactions, making it a versatile synthetic intermediate:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride would yield N-(4-hydroxyphenyl)benzamide derivatives (after potential ester cleavage) or directly N-[4-((4-(dodecyloxy)benzoyl)oxy)phenyl]benzamide.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the primary aromatic amine into a diazonium salt. Diazonium salts are highly useful intermediates that can be converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, -CN, and -H, through Sandmeyer and related reactions.

N-Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones is often a more controlled method for producing secondary or tertiary amines.

The presence of the ester group on the same molecule means that reaction conditions must be chosen carefully to avoid unintended hydrolysis or other reactions at the ester site. For example, strongly basic or acidic conditions used in subsequent steps could lead to the cleavage of the ester linkage.

Supramolecular Chemistry and Self Assembly Behavior of 4 Nitrophenyl 4 Dodecyloxy Benzoate

Mesophase Formation and Organization

The potential for 4-Nitrophenyl 4-(dodecyloxy)benzoate to form liquid crystalline phases, or mesophases, is a key area of interest in its supramolecular behavior. The combination of a rigid aromatic core, provided by the nitrophenyl benzoate (B1203000) group, and a flexible long alkyl chain (dodecyloxy) is a common molecular design for liquid crystals.

Investigation of Liquid Crystalline Phase Sequences and Their Structural Characteristics

To date, there are no published studies that specifically detail the liquid crystalline phase sequences of 4-Nitrophenyl 4-(dodecyloxy)benzoate. Characterization of such phases would typically involve techniques like polarized optical microscopy (POM) to observe the textures of different mesophases and differential scanning calorimetry (DSC) to determine the temperatures and enthalpy changes of phase transitions. X-ray diffraction (XRD) would be essential to elucidate the structural characteristics, such as layer spacing in smectic phases or the average molecular distance in nematic phases.

Based on its molecular structure, one could hypothesize the following potential phase sequence upon heating:

Crystalline Solid (Cr) → Smectic Phase (Sm) → Nematic Phase (N) → Isotropic Liquid (I)

The presence and type of smectic phase (e.g., Smectic A, Smectic C) would depend on the delicate balance of intermolecular forces.

Molecular Packing and Intermolecular Interactions within Ordered Phases

The molecular packing in any ordered phases of 4-Nitrophenyl 4-(dodecyloxy)benzoate would be governed by a combination of intermolecular interactions. These would include:

Van der Waals forces between the long dodecyloxy chains, promoting parallel alignment.

π-π stacking interactions between the aromatic phenyl rings.

Dipole-dipole interactions arising from the polar nitro group and the ester linkage.

In a hypothetical smectic phase, the molecules would likely arrange in layers, with the dodecyloxy chains of adjacent molecules interdigitating to some extent. Within the layers, the aromatic cores would be organized, potentially with a tilt (in a Smectic C phase) relative to the layer normal. In a nematic phase, the molecules would exhibit long-range orientational order, aligning their long axes on average, but without the positional order of a smectic phase.

Phase Transition Mechanisms and Kinetics upon Thermal or Other Stimuli

The mechanisms and kinetics of phase transitions in 4-Nitrophenyl 4-(dodecyloxy)benzoate have not been experimentally determined. Generally, such transitions are driven by changes in thermal energy overcoming specific intermolecular interactions. For instance, the transition from a crystalline solid to a liquid crystal phase involves the melting of the alkyl chains while maintaining some degree of orientational order of the aromatic cores. The kinetics of these transitions could be studied using time-resolved techniques, but such data is currently unavailable for this compound.

Self-Assembly in Solution and at Interfaces

The amphiphilic nature of 4-Nitrophenyl 4-(dodecyloxy)benzoate, with its polar head (nitrophenyl benzoate) and nonpolar tail (dodecyloxy chain), suggests a rich self-assembly behavior in solution and at interfaces.

Formation of Micelles, Vesicles, and Other Nanostructures in Solvent Systems

In appropriate solvents, it is plausible that 4-Nitrophenyl 4-(dodecyloxy)benzoate could self-assemble into various nanostructures. For example:

In a nonpolar solvent, one might expect the formation of reverse micelles , where the polar head groups are sequestered in the core, and the dodecyloxy tails extend into the solvent.

In a polar solvent, the formation of micelles with a hydrophobic core of dodecyloxy chains and a hydrophilic corona of nitrophenyl benzoate head groups would be anticipated above a certain critical micelle concentration (CMC).

Depending on the concentration and solvent conditions, more complex structures like vesicles or nanotubes could also potentially form.

Experimental verification of these structures would require techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS).

Fabrication and Characterization of Monolayers and Multilayers (e.g., Langmuir-Blodgett films)

The amphiphilic character of 4-Nitrophenyl 4-(dodecyloxy)benzoate makes it a candidate for the formation of thin films at the air-water interface (Langmuir films). By compressing such a monolayer, it could be transferred onto a solid substrate to create Langmuir-Blodgett (LB) films.

The characterization of these films would involve measuring the surface pressure-area isotherm to understand the packing behavior of the molecules at the interface. Once transferred, techniques like atomic force microscopy (AFM) could be used to visualize the morphology of the film, while ellipsometry and X-ray reflectivity could provide information on the film thickness and molecular orientation. The specific properties and organization of such films for this compound have not been reported.

Lack of Publicly Available Research Data Precludes an In-Depth Supramolecular Analysis of 4-Nitrophenyl 4-(dodecyloxy)benzoate

A thorough review of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the supramolecular chemistry and self-assembly behavior of 4-nitrophenyl 4-(dodecyloxy)benzoate. Specifically, detailed studies and experimental data on its co-crystallization and host-guest chemistry are not presently available. As a result, a comprehensive and scientifically accurate article focusing solely on the specified topics, as requested, cannot be generated at this time.

The exploration of a chemical compound's supramolecular behavior, including its ability to form co-crystals and engage in host-guest interactions, is a highly specialized area of research. Such studies involve the intricate design and synthesis of multi-component crystalline structures and the detailed investigation of the non-covalent forces that govern their assembly. These non-covalent interactions include hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonds.

For a compound like 4-nitrophenyl 4-(dodecyloxy)benzoate, a systematic study would typically involve screening a variety of complementary molecules (co-formers) that can participate in predictable intermolecular interactions. For instance, co-formers with hydrogen bond donor groups would be selected to interact with the nitro and ester functionalities of the target molecule. Similarly, aromatic co-formers could be chosen to induce π-π stacking interactions with the phenyl rings.

Following the synthesis of potential co-crystals, their structures would be elucidated using techniques such as single-crystal X-ray diffraction. This analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which is crucial for understanding the non-covalent interactions at play. Spectroscopic methods, including FT-IR, Raman, and solid-state NMR, along with thermal analysis techniques like DSC and TGA, would further characterize these new solid forms.

The absence of such specific research means that any attempt to generate content for the requested sections on the "Design and Synthesis of Co-crystals" and the "Investigation of Non-covalent Interactions" would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, until research on the supramolecular chemistry of 4-nitrophenyl 4-(dodecyloxy)benzoate is conducted and published, a detailed and authoritative article on this specific subject cannot be written.

Photophysical and Photochemical Phenomena Associated with 4 Nitrophenyl 4 Dodecyloxy Benzoate

Electronic Transitions and Excited State Dynamics

The absorption of light by 4-Nitrophenyl 4-(dodecyloxy)benzoate promotes the molecule to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical properties.

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions in a molecule. For compounds with a push-pull architecture like 4-Nitrophenyl 4-(dodecyloxy)benzoate, the absorption spectrum is expected to show bands corresponding to π→π* and n→π* transitions. The presence of the electron-donating dodecyloxy group and the electron-withdrawing nitro group typically leads to the appearance of an intramolecular charge transfer (ICT) band. This ICT transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting nitrophenyl moiety.

The position of the absorption maximum (λmax) is influenced by the electronic nature of the substituents. In related nitrophenyl-substituted benzoic acid compounds, the absorption spectra are well-characterized. For instance, 4-nitrophenol (B140041), a related chromophore, exhibits an absorption peak around 320 nm. The extended conjugation and the push-pull nature of 4-Nitrophenyl 4-(dodecyloxy)benzoate would likely shift this absorption to longer wavelengths.

The energy of the electronic transition (E), which can be related to the electronic bandgap, can be calculated from the absorption maximum using the following equation:

E = hc / λmax

where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption.

Table 1: Expected UV-Vis Absorption Characteristics of 4-Nitrophenyl 4-(dodecyloxy)benzoate and Related Compounds

| Compound | Expected λmax (nm) | Transition Type |

|---|---|---|

| 4-Nitrophenol | ~320 | π→π* / ICT |

| 4-Nitrophenyl benzoate (B1203000) | ~350 | π→π* / ICT |

Note: The values for 4-Nitrophenyl 4-(dodecyloxy)benzoate are estimations based on structural similarity to related compounds.

Upon photoexcitation, 4-Nitrophenyl 4-(dodecyloxy)benzoate can relax to the ground state through radiative pathways, namely fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state). The emission spectra provide valuable information about the nature and energy of the excited states.

For many nitroaromatic compounds, fluorescence is often weak or entirely quenched. This is because the nitro group can promote efficient intersystem crossing to the triplet state or provide non-radiative decay pathways. However, in push-pull systems, the charge transfer character of the excited state can influence the emission properties. The fluorescence of molecules exhibiting ICT is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift is a consequence of the significant change in geometry and electronic distribution in the excited state compared to the ground state.

The fluorescence of similar compounds has been utilized in sensing applications, where the emission is quenched in the presence of certain analytes. For instance, coumarin (B35378) derivatives, which have some structural similarities to fluorescent dyes, have been used to detect organophosphates whose hydrolysis product is p-nitrophenol, indicating that the nitrophenyl moiety can participate in fluorescence quenching processes. emerginginvestigators.org

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-correlated single-photon counting, are employed to investigate the dynamics of the excited states, including their lifetimes and the pathways through which they decay.

For nitroaromatic push-pull chromophores, the excited-state dynamics are often complex and occur on ultrafast timescales. nih.govresearchgate.net Upon photoexcitation, a locally excited (LE) state is initially formed. This LE state can then rapidly evolve into a twisted intramolecular charge transfer (TICT) state. The formation of the TICT state involves a torsional motion, often of the nitro group, relative to the aromatic ring. nih.gov This process is typically very fast, occurring on the order of femtoseconds to picoseconds. nih.govresearchgate.net